2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine
Description
2-Methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine (IUPAC name: 1-[(1-methylimidazol-2-yl)phenylmethyl]piperazine) is a piperazine derivative featuring a methyl group at the 2-position of the piperazine ring and a 1-methylimidazol-2-ylmethyl substituent. Its molecular formula is C₁₅H₂₀N₄, with an average mass of 256.35 g/mol (monoisotopic mass: 256.1688) . The compound is structurally characterized by a piperazine core linked to an imidazole ring via a methylene bridge, with additional methyl substitutions enhancing steric and electronic properties.
Properties
IUPAC Name |
2-methyl-1-[(1-methylimidazol-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9-7-11-3-6-14(9)8-10-12-4-5-13(10)2/h4-5,9,11H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGDWJPWEMDVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Imidazole Intermediates
Imidazole can be alkylated using chloroacetyl chloride and benzyl alcohol in the presence of acetonitrile solvent at 40–70°C to produce benzyl 1-imidazolyl acetate intermediates. This reaction proceeds in one pot and is commercially viable with high yields.
Debenzylation of benzyl 1-imidazolyl acetate is achieved by catalytic hydrogenolysis (using Pd, Pt, Ru, or Rh catalysts) or acidic hydrolysis (mineral acids like HCl, H2SO4 or organic acids such as acetic acid) at 20–100°C, yielding imidazol-1-ylacetic acid.
Coupling with Piperazine
The imidazolylacetic acid or its derivatives can be converted to the target compound by reaction with piperazine derivatives under acidic or catalytic conditions.
The reaction conditions typically involve solvents such as acetonitrile, ethyl acetate, or toluene, and catalysts like clay (Montmorillonite KSF or K10) or halide compounds (e.g., tetrabutyl ammonium fluoride) to improve reaction rates and yields.
Improved Industrial-Scale Synthesis Using Mild Conditions
A patented process outlines a two-step synthesis for compounds structurally related to 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine, which can be adapted for this compound:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| (a) | Reaction of compound 3 with compound 4 in acidic medium | Solvent: acetonitrile, ethyl acetate, THF, toluene, etc. Acidic medium: chlorotrimethylsilane, acetic acid, trifluoroacetic acid; Temp: reflux; Time: 1–24 h | Acid/base balance critical; base such as triethylamine may be added to improve yield |
| (b-i) | Reaction of intermediate (compound 2) with compound 5 using clay catalyst | Solvent: toluene, xylene; Catalyst: Montmorillonite KSF/K10; Temp: reflux; Time: 1–12 h | Clay catalyst enhances reactivity, stability, and recyclability |
| (b-ii) | Alternative reaction of intermediate with compound 6 in presence of halide catalyst | Solvent: acetonitrile, THF, DMF, etc.; Catalyst: tetrabutyl ammonium fluoride; Temp: reflux; Time: 0.5–6 h | Solvent optional; halide catalyst promotes efficient coupling |
This method achieves high purity and yield under mild conditions suitable for large-scale production, overcoming earlier methods requiring high temperatures (>130°C) or complex purification steps.
Reaction Scheme Summary
The preparation can be summarized as:
- Formation of imidazole-containing intermediate (e.g., imidazolylacetate) via alkylation and debenzylation.
- Coupling with methyl-substituted piperazine or analogous amines under catalytic conditions (clay or halide catalysts) to form the final compound.
Comparative Data Table of Preparation Parameters
| Parameter | Method 1 (Direct Alkylation) | Method 2 (Two-step Catalytic) |
|---|---|---|
| Starting Materials | Imidazole, benzyl alcohol, chloroacetyl chloride | Compound 3 & 4 intermediates, piperazine derivatives |
| Reaction Temperature | 40–70°C (alkylation), 20–100°C (debenzylation) | Reflux conditions (dependent on solvent) |
| Catalysts | Pd, Pt, Ru, Rh (hydrogenolysis) or acids | Clay (Montmorillonite KSF/K10) or halide (tetrabutyl ammonium fluoride) |
| Solvents | Acetonitrile, ethyl acetate, toluene, alcohols | Acetonitrile, ethyl acetate, toluene, THF, DMF |
| Reaction Time | 12 hours (alkylation), 2–6 hours (debenzylation) | 1–24 hours (step a), 0.5–12 hours (step b) |
| Yield | High, commercially viable | High purity and yield, scalable |
| Industrial Scalability | Moderate, multiple steps | Favorable, mild conditions, catalyst recyclable |
Research Findings and Notes
The use of clay catalysts in the coupling step is advantageous due to their low cost, stability, non-toxicity, and recyclability, making the process environmentally and economically favorable.
Acidic media and base additives in step (a) are critical to optimize reaction rate and yield, with precise equivalents of reagents carefully controlled.
The debenzylation step in the first method can be performed under mild hydrogenolysis conditions or acidic hydrolysis, providing flexibility depending on available equipment and scale.
The two-step catalytic process avoids harsh conditions (>130°C) that are unfavorable for industrial mass production, improving safety and reducing costs.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1. Chemistry: Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure enables the formation of various derivatives that can be utilized in different chemical reactions.
2. Biological Investigations
- Ligand Studies : This compound is explored as a potential ligand in biochemical assays, facilitating the study of enzyme interactions and cellular processes.
- Cell Signaling : It has been shown to influence key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation.
3. Pharmacological Applications
- Antimicrobial Activity : Studies have demonstrated that 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine exhibits moderate to high antimicrobial activity against various bacterial strains. It has been found to outperform several standard antibiotics in specific assays.
- Cancer Research : Preliminary pharmacological evaluations indicate potential anticancer properties, warranting further investigation into its mechanisms of action against resistant cancer cell lines .
Case Studies
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of derivatives of imidazole and piperazine compounds, including this specific compound. Results indicated significant activity against multiple bacterial strains, suggesting its potential as an alternative therapeutic agent for treating infections caused by resistant bacteria.
Pharmacological Profile Assessment
In another research effort, the pharmacological profile of this compound was evaluated for its therapeutic applications. The results highlighted promising activity against resistant bacterial strains, indicating its potential for further development into a clinical candidate .
Industrial Applications
The compound's unique properties make it suitable for applications beyond laboratory research:
- Material Development : It is utilized in the development of new materials and catalysts due to its chemical stability and reactivity.
- Pharmaceutical Development : Its role as a scaffold in drug design opens avenues for creating novel therapeutics targeting various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazine-Imidazole Hybrids
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- The target compound’s 2-methyl group on piperazine distinguishes it from derivatives with substituents at the 4-position (e.g., β-elemene analogs), which show reduced antiproliferative activity when bulky groups are introduced .
- Piperazine protons in imidazole-linked compounds consistently resonate between δ 2.25–4.35 ppm , reflecting similar electronic environments .
Key Observations :
- Substituent Position Matters: In PLpro inhibitors, 4-methylpiperazine derivatives (e.g., Compound 2) exhibit superior activity compared to 2- or 3-methyl analogs .
- Imidazole-Piperazine Synergy : Imidazole-linked piperazines (e.g., EMTPP) demonstrate mechanism-based enzyme inactivation, likely due to reactive metabolite formation at the imidazole ethyl substituent . The target compound’s imidazole-methyl group may confer distinct metabolic stability.
Biological Activity
2-Methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is a heterocyclic compound characterized by the presence of both imidazole and piperazine rings. This unique structure imparts various biological activities, making it a subject of interest in pharmacological research. The compound's molecular formula is with a molecular weight of 194.28 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₄ |
| Molecular Weight | 194.28 g/mol |
| CAS Number | 1250564-62-5 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways and cellular targets:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism, indicating its potential impact on pharmacokinetics .
- Cell Signaling Modulation : The compound influences key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation .
- Gene Expression : Studies suggest that it can modulate gene expression, affecting cellular responses to various stimuli .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound:
- Antibacterial Effects : In vitro tests have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
- Antifungal Activity : The compound also exhibited antifungal properties, with efficacy against strains such as Candida albicans and Fusarium oxysporum, showing MIC values ranging from 16.69 to 78.23 µM .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various derivatives of imidazole and piperazine compounds, including this compound. The study found that this compound exhibited moderate to high activity against multiple bacterial strains, outperforming several standard antibiotics in specific assays .
Pharmacological Evaluation
In another research effort, the pharmacological profile of this compound was assessed for potential therapeutic applications in treating infections caused by resistant bacterial strains. The results indicated promising activity that warrants further investigation into its mechanism and efficacy in vivo .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine, and how can reaction yields be optimized?
Methodological Answer: The Mannich reaction is a primary method for synthesizing piperazine-imidazole hybrids. A typical protocol involves reacting imidazole derivatives with formaldehyde and secondary amines under reflux conditions. For example, highlights the use of para-fluorophenyl-piperazine (pFPP) in a Mannich reaction to form imidazole-piperazine conjugates . Optimization strategies include:
- Catalyst selection : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate improve regioselectivity in click chemistry-based coupling (e.g., triazole formation) .
- Solvent systems : A 1:2 ratio of H₂O:DCM enhances solubility and reaction efficiency .
- Temperature control : Reflux at 80°C for 6–12 hours ensures complete conversion .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve imidazole and piperazine ring protons, with characteristic shifts at δ 2.3–3.5 ppm (piperazine CH₂) and δ 7.0–8.5 ppm (imidazole aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Ethyl acetate:hexane (1:8) systems monitor reaction progress .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
Methodological Answer:
- Antileishmanial activity : Use promastigote cultures of Leishmania donovani with IC₅₀ determination via MTT assays .
- Anticancer evaluation : MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .
- Enzyme inhibition : Kinase inhibition assays (e.g., tyrosine kinases) using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay variability or compound purity. To address this:
- Validate purity : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Standardize assays : Replicate experiments using identical cell lines (e.g., ATCC-certified cultures) and assay protocols .
- Orthogonal testing : Confirm antileishmanial activity with amastigote-specific assays if promastigote data conflict .
Q. What strategies improve regioselectivity during functionalization of the imidazole ring?
Methodological Answer:
- Protecting groups : Temporarily block the piperazine nitrogen with Boc (tert-butyloxycarbonyl) to direct substitution at the imidazole C4/C5 positions .
- Microwave-assisted synthesis : Enhances reaction speed and selectivity for imidazole-1,2,4-triazole hybrids .
- Metal catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures precise triazole formation at desired sites .
Q. How can computational methods predict biological targets and optimize derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with anticancer IC₅₀ values to prioritize synthetic targets .
- ADMET prediction : SwissADME predicts metabolic stability; focus on reducing CYP3A4 inhibition while maintaining logP < 3 .
Q. How to design derivatives with improved metabolic stability?
Methodological Answer:
- Bioisosteric replacement : Substitute the imidazole methyl group with trifluoromethyl (CF₃) to resist oxidative metabolism .
- Piperazine modification : Replace N-methyl with cyclopropyl groups to reduce first-pass metabolism .
- Prodrug strategies : Introduce ester or phosphate moieties at the piperazine nitrogen for delayed release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
